molecular formula C6H10O2<br>CH2=C(CH3)COO(C2H5)<br>C6H10O2 B3431339 Ethyl methacrylate CAS No. 9003-42-3

Ethyl methacrylate

Cat. No.: B3431339
CAS No.: 9003-42-3
M. Wt: 114.14 g/mol
InChI Key: SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl methacrylate (EMA) is an organic compound with the formula C2H5O2CC(CH3)=CH2 . It is a common monomer used for the preparation of acrylate polymers . The primary targets of EMA are the molecules that it interacts with during the polymerization process. It is typically polymerized under free-radical conditions .

Mode of Action

The interaction of EMA with its targets involves a process known as free-radical polymerization . This process begins with the initiation step, where a free radical, a molecule with an unpaired electron, reacts with the EMA monomer, creating a larger free radical. This radical can then react with other EMA monomers, adding them to the growing polymer chain. This reaction continues in the propagation step until termination occurs, either by combination (two radicals joining together) or disproportionation (transfer of a hydrogen atom from one radical to another) .

Biochemical Pathways

The polymerization of EMA affects the biochemical pathways involved in the synthesis of acrylate polymers . The resulting polymers can have a wide range of properties, including good mechanical performance, transparency, elasticity, flocculation or dispersion, superabsorbent capacity, biocompatibility, and even electric qualities .

Pharmacokinetics

It is known that ema is a colorless liquid with a density of 09135 g/cm3 and a boiling point of 117 °C These properties may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of EMA’s action primarily involve the formation of acrylate polymers . These polymers can be used in a variety of applications, including coatings, adhesives, sealants, and elastomers . It should be noted that ema and related acrylate esters can irritate the eyes and skin, and may cause blindness .

Action Environment

The action, efficacy, and stability of EMA can be influenced by various environmental factors. For instance, the polymerization process is typically carried out under controlled conditions to ensure the formation of the desired polymer . Additionally, the fate of an EMA product after its lifecycle ends will depend on its chemical structure, the environmental setting where it was used, and the regulations for plastic waste management existing in the different countries .

Comparison with Similar Compounds

Ethyl methacrylate is similar to other methacrylate esters such as mthis compound and butyl methacrylate. it has unique properties that make it distinct:

    Mthis compound: This compound has a lower molecular weight and boiling point compared to this compound.

    Butyl Methacrylate: This compound has a higher molecular weight and boiling point than this compound.

This compound’s balance of molecular weight and boiling point makes it suitable for applications requiring moderate flexibility and durability .

Properties

IUPAC Name

ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3
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InChI Key

SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=C)C
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Molecular Formula

C6H10O2, Array
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Related CAS

9003-42-3, 26814-01-7, 26814-02-8
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DSSTOX Substance ID

DTXSID1025308
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Molecular Weight

114.14 g/mol
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Physical Description

Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor.
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Boiling Point

243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F
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Flash Point

60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor
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Density

0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151
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Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94
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Vapor Pressure

14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F
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Impurities

Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol.
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Color/Form

Colorless, liquid

CAS No.

97-63-2, 9003-42-3
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Melting Point

-103 °F (NTP, 1992), -75 °C, -103 °F
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Synthesis routes and methods I

Procedure details

Into a test tube, were placed 50 g of polymerizable monomer containing silicon containing compound (A) obtained in Manufacturing Example 1, 25g of methyl methacrylate, 10 g of ethyleneglycol monomethacrylate, 5g of ethyleneglycol dimethacrylate, 10 g of ethyl methacrylate and 0.lg of azobisisobutyronitrile and after purging the air with nitrogen gas, the tube was sealed. The content was polymerized by UV irradiation at 40° C. for 18 hours and then by heating at 110° C. for 6 hours to obtain a colorless, solid stick, vinyl polymer containing silicon.
[Compound]
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5g
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Synthesis routes and methods II

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
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Synthesis routes and methods III

Procedure details

It is just as possible to use an excess of methacrylic anhydride, for example 20 mol %. In this case, after the reaction of the hydroxyacrylate (II) is as complete as possible, the excess methacrylic anhydride is destroyed by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol. This method is particularly recommended with longer-chained compounds (n=3-100). The excess methacrylic anhydride guarantees the most complete possible conversion of the hydroxy compound; the subsequent reaction of the methacrylic anhydride to give ethyl methacrylate and methacrylic acid, for example, ensures easier separation of these components with lower boiling points than methacrylic anhydride.
Quantity
0 (± 1) mol
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Name
hydroxyacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl methacrylate
Reactant of Route 2
Ethyl methacrylate
Reactant of Route 3
Reactant of Route 3
Ethyl methacrylate
Reactant of Route 4
Reactant of Route 4
Ethyl methacrylate
Reactant of Route 5
Reactant of Route 5
Ethyl methacrylate
Reactant of Route 6
Reactant of Route 6
Ethyl methacrylate
Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl Methacrylate?

A1: this compound has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided research papers do not delve into specific spectroscopic details, this compound can be characterized using techniques like 1H NMR, 13C NMR, and FTIR. These techniques provide information about the compound's structure, bonding, and functional groups. []

Q3: How does the stability of this compound affect its applications?

A3: this compound readily polymerizes, particularly in the presence of initiators. This characteristic makes it highly valuable in producing polymers, particularly poly(this compound), used in various applications like coatings, adhesives, and biomedical devices. [, , ]

Q4: How does this compound interact with other materials in composite applications?

A4: Studies have investigated the use of this compound in creating wood-plastic composites. Results show that impregnating wood with this compound, especially when combined with a crosslinker like hexamethylene diisocyanate, significantly improves the wood's thermal and decay resistance. [] This finding highlights EMA’s potential in enhancing material properties in composite applications.

Q5: What are the common methods for polymerizing this compound?

A5: this compound can be polymerized using various methods, including free radical polymerization, anionic polymerization, and atom transfer radical polymerization (ATRP). [, , ] The choice of method depends on the desired polymer properties and application.

Q6: Can this compound be copolymerized with other monomers? What are the benefits?

A6: Yes, this compound readily undergoes copolymerization with various monomers, including mthis compound, acrylonitrile, and butyl acrylate. [, , , ] Copolymerization allows for tailoring the properties of the resulting polymers, expanding their potential applications.

Q7: How does the composition of copolymers containing this compound affect their properties?

A7: The properties of copolymers incorporating this compound are highly dependent on the type and ratio of comonomers used. For instance, in copolymers with mthis compound, varying the EMA content influences the glass transition temperature, impacting the polymer’s flexibility and thermal properties. [] This control over material properties is crucial for optimizing polymers for specific applications.

Q8: How is this compound utilized in drug delivery applications?

A8: Research highlights the potential of this compound-based polymers in creating nanoparticles for drug delivery. For example, nanoparticles composed of alginic acid and poly(2-(diethylamino)this compound) (ALG-PDEA) have shown promise in encapsulating and delivering the anticancer drug hydroxycamptothecin. [] This application underscores EMA’s versatility in biomedical fields.

Q9: Are there any specific advantages of using this compound-based polymers in drug delivery systems?

A9: The use of this compound-based polymers in drug delivery offers advantages such as controlled release profiles, biocompatibility, and the potential for targeted delivery. [] Further research is ongoing to fully explore and optimize these advantages for specific therapeutic applications.

Q10: What are the primary safety concerns associated with this compound?

A10: this compound is primarily known for its potential to cause skin irritation and sensitization. [] Case reports have documented instances of allergic contact dermatitis resulting from exposure to EMA and related methacrylates. [] Therefore, minimizing skin contact is crucial when handling this compound.

Q11: What safety recommendations are provided for using products containing this compound?

A11: Research recommends that products containing this compound, particularly fingernail enhancement products, should include clear instructions advising users to avoid skin contact. [] This measure is crucial for minimizing the risk of sensitization and allergic reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.